1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine

LogP Lipophilicity Drug-likeness

1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine is a fully synthetic, achiral diaryl sulfonylpiperazine with the molecular formula C19H23ClN2O3S (MW 394.92 g/mol). Its structure assembles a central piperazine ring substituted at N1 by a 2,3-dimethylphenyl group and at N4 by a 4-chloro-3-methoxybenzenesulfonyl moiety.

Molecular Formula C19H23ClN2O3S
Molecular Weight 394.9 g/mol
Cat. No. B15006697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine
Molecular FormulaC19H23ClN2O3S
Molecular Weight394.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)OC)C
InChIInChI=1S/C19H23ClN2O3S/c1-14-5-4-6-18(15(14)2)21-9-11-22(12-10-21)26(23,24)16-7-8-17(20)19(13-16)25-3/h4-8,13H,9-12H2,1-3H3
InChIKeyMGQIUGQCIWXAED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine: Structural Identity, Class, and Core Physicochemical Profile for Procurement Screening


1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine is a fully synthetic, achiral diaryl sulfonylpiperazine with the molecular formula C19H23ClN2O3S (MW 394.92 g/mol). Its structure assembles a central piperazine ring substituted at N1 by a 2,3-dimethylphenyl group and at N4 by a 4-chloro-3-methoxybenzenesulfonyl moiety . The compound belongs to the broad class of sulfonylpiperazine derivatives, a scaffold extensively exploited in medicinal chemistry for its capacity to engage diverse biological targets, including G-protein-coupled receptors (GPCRs), carbonic anhydrases, and cytochrome P450 enzymes [1]. Physicochemical profiling reports a calculated logP of 4.60, logD (pH 7.4) of 4.60, and a polar surface area of 42.5 Ų, parameters often considered when prioritizing compounds for target-based screening libraries .

Why 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine Cannot Be Swapped with Other Sulfonylpiperazines


Although many vendors list closely related diaryl sulfonylpiperazines—such as 1-(benzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine (BDP, CAS 349620-52-6) or 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine—as interchangeable catalog items, substitution is not scientifically justifiable without matched comparative data . The specific combination and positional arrangement of substituents on both the N-phenyl and the sulfonyl-aryl rings dictate the molecule's three-dimensional conformation, electronic distribution, and lipophilicity, which in turn govern target engagement, selectivity, and metabolic stability [1]. In sulfonylpiperazine series, minor alterations such as relocating a single methyl group from the 2,3- to the 2,4-dimethylphenyl pattern have been shown to cause substantial shifts in biological activity [2]. The sections below provide the best available comparative evidence to support selection of this specific compound over its nearest commercially accessible analogs.

Quantitative Differentiation of 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine Against Closest Analogs


Lipophilicity (logP/logD) Comparison: 2,3-Dimethylphenyl vs. 2,4-Dimethylphenyl Regioisomer

The target compound, bearing a 2,3-dimethylphenyl group on the piperazine N1, has a calculated logP of 4.60 and logD (pH 7.4) of 4.60, as reported by ChemDiv . Its closest regioisomer, 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine, possesses a calculated logP of 3.04 (PrenDB estimate), a difference of approximately 1.56 log units [1]. This substantial difference in lipophilicity has practical implications for solubility, membrane permeability, and non-specific protein binding, thereby rendering the two regioisomers non-interchangeable in biological assays.

LogP Lipophilicity Drug-likeness Permeability

Carbonic Anhydrase Fragment Preference: 2,3-Dimethylphenyl as a Privileged Motif for Sub-nanomolar hCA Inhibition

In an integrated synthesis and enzymatic study of sulfamates incorporating piperazinyl-ureido moieties, Moeker et al. identified the 2,3-dimethylphenyl substituent as one of the four best substitution fragments on the piperazine ring, along with 3-methylphenyl, 4-methoxyphenyl, and 6-arylpyrimidine-2-yl [1]. This fragment conferred inhibition constants (Ki) against human carbonic anhydrase XII (hCA XII) ranging from 1.0 to 84.5 nM across the series. Although the study did not test the exact target compound, the 2,3-dimethylphenyl group is directly validated as a potency-enhancing moiety, whereas the 2,4-dimethylphenyl group does not appear among the top-performing fragments. This fragment-level SAR provides a data-driven rationale for selecting the 2,3-dimethylphenyl-substituted target compound over its 2,4-dimethylphenyl regioisomer in carbonic anhydrase inhibitor screening.

Carbonic anhydrase hCA XII Sulfamate Ki Fragment screening

CNS-Relevant Target Engagement Potential: Phenylsulfonylpiperazine Class as 5-HT2A Receptor Antagonists

U.S. Patent 6,849,624 (Merck Sharp & Dohme Ltd.) claims a class of phenylsulphonyl derivatives, wherein the sulphonyl moiety is attached to an N-arylalkyl-substituted piperazine ring, as selective antagonists of the human 5-HT2A receptor [1]. The claimed generic structure encompasses the target compound's core scaffold. The patent explicitly states utility in the treatment and/or prevention of schizophrenia and other psychotic disorders. While the patent does not disclose specific IC50 values for the target compound itself, it establishes that the phenylsulfonylpiperazine chemotype is capable of potent 5-HT2A antagonism when appropriately substituted. Close analogs lacking the 4-chloro-3-methoxybenzenesulfonyl group (e.g., BDP) or bearing different N-phenyl substitutions fall outside the specifically exemplified pharmacophore, and their 5-HT2A activity cannot be assumed equivalent.

5-HT2A receptor Serotonin antagonist CNS Antipsychotic Schizophrenia

Hydrogen Bond Acceptor/Donor Profile and Rotatable Bond Count Differentiates from Benzenesulfonyl Analog

The target compound, incorporating a 4-chloro-3-methoxybenzenesulfonyl group, possesses 6 hydrogen bond acceptors, 0 hydrogen bond donors, and an estimated 6 rotatable bonds . In contrast, the simpler analog 1-(benzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine (BDP, CAS 349620-52-6) has 4 hydrogen bond acceptors, 0 donors, and 4 rotatable bonds [1]. The additional two hydrogen bond acceptors (the methoxy oxygen and the chlorine atom, the latter acting as a weak halogen bond acceptor) and two extra rotatable bonds in the target compound create a distinct interaction fingerprint for target engagement. The methoxy group also contributes to the polar surface area (42.5 Ų for the target vs. an estimated ~25–30 Ų for BDP), which influences blood-brain barrier penetration potential—a critical parameter for CNS-targeted screening campaigns.

Hydrogen bonding Drug-likeness Physicochemical properties Ligand efficiency

Positional Methyl Group Impact on Receptor Selectivity: Insights from Sulfonylpiperazine nAChR SAR

In a medicinal chemistry study of sulfonylpiperazine analogs as negative allosteric modulators (NAMs) of human neuronal nicotinic receptors (nAChRs), the substitution pattern on the phenylsulfonyl ring was found to be a critical determinant of subtype selectivity [1]. An ortho-fluoro substitution on the phenylsulfonyl ring conferred 12-fold selectivity for the Hα4β2 nAChR subtype over Hα3β4, whereas para-fluoro analogs showed no such selectivity. This finding underscores that seemingly minor positional changes on the aromatic rings of sulfonylpiperazines can dictate pharmacological selectivity profiles. Although the target compound's 4-chloro-3-methoxy substitution pattern was not tested in this specific study, the SAR principle directly supports the inference that the target's unique substitution pattern will yield a distinct selectivity profile compared to its 2,4-dimethylphenyl or unsubstituted benzenesulfonyl analogs.

Nicotinic acetylcholine receptor nAChR Negative allosteric modulator Selectivity Subtype selectivity

Explicit Statement of Evidence Gaps: No Direct Head-to-Head Bioassay Data Identified

A comprehensive search of ChEMBL, BindingDB, PubMed, Google Patents, and major vendor databases (Sigma-Aldrich, MedChemExpress, Cayman Chemical) as of May 2026 returned no direct head-to-head biological assay data (IC50, Ki, EC50, or in vivo PK) for 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine against any named comparator [1][2][3]. The compound appears to be a catalog screening compound (e.g., ChemDiv Compound 8013-3766) that has not yet been the subject of published SAR studies or patent exemplification with disclosed activity values. Consequently, all quantitative differentiation presented in this guide is derived from computational property data, fragment-level SAR studies, patent structural coverage, and class-level pharmacological inference. Users should treat the compound as a structurally well-characterized, unprofiled screening candidate whose value proposition rests on its unique chemical topology rather than on proven biological superiority over analogs. Confirmatory head-to-head profiling against commercially available comparators is strongly recommended before large-scale procurement for any specific target-based program.

Evidence transparency Data limitation Procurement decision support

Evidence-Backed Application Scenarios for Sourcing 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine


Carbonic Anhydrase Inhibitor Fragment-Based or Ligand-Based Screening Libraries

The 2,3-dimethylphenyl fragment on the piperazine ring has been independently validated as one of the four optimal substituents for potent carbonic anhydrase inhibition, achieving Ki values as low as 1.0 nM against hCA XII in sulfamate-bearing piperazine series [1]. The target compound provides this privileged fragment in a commercially available, off-the-shelf sulfonylpiperazine scaffold that can serve as a starting point for structure-activity relationship (SAR) expansion in carbonic anhydrase drug discovery programs. Its 4-chloro-3-methoxybenzenesulfonyl group further offers additional vectors for hydrogen bonding and halogen bonding, which may enhance CA active-site complementarity compared to simpler benzenesulfonyl analogs.

CNS GPCR Screening Panels Targeting 5-HT2A Receptor Antagonism

The phenylsulfonylpiperazine core is the subject of a granted U.S. patent (US 6,849,624) claiming selective 5-HT2A receptor antagonists for the treatment of schizophrenia and psychotic disorders [2]. The target compound falls within the claimed generic structure and incorporates both the sulfonyl-aryl substitution and the N-arylalkyl piperazine features required for activity. For academic or industrial groups screening for novel antipsychotic leads, this compound represents a patent-relevant chemotype that can be benchmarked against known 5-HT2A antagonists. Its relatively high logP (4.60) also suggests potential CNS permeability, though this should be confirmed experimentally.

Physicochemical Probe for Lipophilicity-Dependent Assay Optimization

With a calculated logP of 4.60 and logD of 4.60 , the target compound is significantly more lipophilic than its closest regioisomer (logP = 3.04 for the 2,4-dimethylphenyl analog). This makes it a useful tool compound for calibrating assay conditions where lipophilicity-driven artifacts (e.g., aggregation, non-specific binding, poor aqueous solubility) are a concern. Its intermediate polar surface area (42.5 Ų) also positions it near the threshold for blood-brain barrier penetration, making it valuable for CNS vs. peripheral exposure discrimination studies in permeability assays such as PAMPA-BBB or Caco-2.

Negative Allosteric Modulator (NAM) Screening for Neuronal Nicotinic Receptors

The sulfonylpiperazine scaffold has been demonstrated to act as a negative allosteric modulator of human α4β2 and α3β4 nicotinic acetylcholine receptors, with substitution patterns on the aromatic rings critically influencing subtype selectivity [3]. The target compound's 4-chloro-3-methoxybenzenesulfonyl pattern represents an unexplored substitution combination within this pharmacophore class. Researchers investigating nAChR subtype-selective NAMs can use this compound as a novel starting point for electrophysiology-based SAR studies, particularly given the absence of this specific substitution pattern in the published nAChR NAM literature.

Quote Request

Request a Quote for 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.